molecular formula C11H14N2O B1288079 2-Piperidinoisonicotinaldehyde CAS No. 876316-39-1

2-Piperidinoisonicotinaldehyde

Cat. No.: B1288079
CAS No.: 876316-39-1
M. Wt: 190.24 g/mol
InChI Key: HLKPMTVMKNYPIR-UHFFFAOYSA-N
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Description

2-Piperidinoisonicotinaldehyde is an organic compound with the molecular formula C11H14N2O. It features a piperidine ring attached to an isonicotinaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with piperidine under controlled conditions. One common method includes the condensation of isonicotinaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinoisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Piperidinoisonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinoisonicotinaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design drugs that can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-Piperidinoisonicotinaldehyde is unique due to its combination of a piperidine ring and an isonicotinaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKPMTVMKNYPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594594
Record name 2-(Piperidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-39-1
Record name 2-(Piperidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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